3-[(3-Methylcyclopentyl)amino]benzamide
Description
Properties
IUPAC Name |
3-[(3-methylcyclopentyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-5-6-12(7-9)15-11-4-2-3-10(8-11)13(14)16/h2-4,8-9,12,15H,5-7H2,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTUXUDMLIPUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NC2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
2.1. PARP Inhibition
One of the most notable applications of 3-[(3-Methylcyclopentyl)amino]benzamide is its role as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are crucial in cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those involving BRCA mutations. The compound enhances apoptosis by interrupting the rejoining of DNA strand breaks induced by ionizing radiation or alkylating agents .
2.2. Orexin Receptor Antagonism
Research indicates that compounds similar to this compound can act as orexin receptor antagonists . Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Antagonists of orexin receptors have potential therapeutic applications in treating insomnia and other sleep disorders .
4.1. Cancer Therapy Studies
A study highlighted the effectiveness of PARP inhibitors, including derivatives like this compound, in enhancing the cytotoxic effects of chemotherapeutic agents in various cancer cell lines. The results showed a significant increase in apoptosis rates when combined with traditional therapies .
4.2. Sleep Disorder Research
Research into orexin receptor antagonists has shown promise for improving sleep quality in patients with insomnia. In clinical trials, compounds similar to this compound demonstrated improved sleep onset and maintenance compared to placebo controls .
Summary and Future Directions
The compound this compound exhibits promising applications in pharmacology, particularly as a PARP inhibitor and orexin receptor antagonist. Ongoing research is essential to fully understand its therapeutic potential and to develop it into viable treatment options for cancer and sleep disorders.
Data Table: Comparison of Related Compounds
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| This compound | PARP Inhibition | Cancer Treatment |
| Olaparib | PARP Inhibition | Ovarian Cancer |
| Lemborexant | Orexin Receptor Antagonism | Insomnia |
This comparison highlights the relevance of this compound alongside established compounds in therapeutic contexts.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares structural and physicochemical properties of 3-[(3-Methylcyclopentyl)amino]benzamide with key analogs:
Key Observations :
- Lipophilicity : The 3-methylcyclopentyl group enhances lipophilicity compared to polar substituents like hydroxyl (N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) or methoxy groups .
- Steric Effects : Bulkier substituents (e.g., 4-tert-butylcyclohexyl) may improve target binding but reduce solubility .
Q & A
Q. What are the standard synthetic routes for 3-[(3-Methylcyclopentyl)amino]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-methylcyclopentylamine and a benzamide precursor (e.g., 3-nitrobenzoyl chloride) under anhydrous conditions. Key parameters include:
- Solvent : Use polar aprotic solvents (e.g., DMF, THF) to enhance reactivity .
- Catalysts : Triethylamine (TEA) or DMAP to neutralize HCl byproducts and accelerate amide bond formation .
- Temperature : Optimize between 50–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Validation : Monitor reaction progress via TLC or HPLC, and confirm structure using -NMR and FT-IR (amide I band at ~1650 cm) .
Q. How can the purity and stability of this compound be validated for biological assays?
- Methodological Answer :
- Purity Analysis : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity ≥95% is recommended for reproducible assays .
- Stability Testing : Incubate the compound in PBS (pH 7.4) and DMSO at 25°C and 4°C. Analyze degradation via LC-MS over 72 hours. Store lyophilized at -20°C for long-term stability .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with bacterial acpS-PPTase enzymes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions between the compound’s benzamide core and the enzyme’s active site (e.g., Lys32, Asp45 residues). Validate with PyMOL visualization .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess conformational stability and hydrogen-bond dynamics. Compare binding free energies (MM-PBSA) with known inhibitors .
- Experimental Correlation : Validate predictions via SPR (surface plasmon resonance) to measure values .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC values) across cell lines?
- Methodological Answer :
- Assay Optimization : Standardize cell culture conditions (e.g., passage number, serum concentration) and use ATP-based viability assays (CellTiter-Glo) to minimize variability .
- Off-Target Profiling : Perform kinome-wide screening (Eurofins KinaseProfiler) to identify non-specific interactions.
- Orthogonal Validation : Confirm activity via CRISPR knockouts of putative targets (e.g., acpS-PPTase) in bacterial models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
